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Application Notes

dCBP-1 is a potent and selective heterobifunctional chemical degrader of the paralogous lysine
acetyltransferases CREB-binding protein (CBP) and p300.[1] As a Proteolysis Targeting
Chimera (PROTAC), dCBP-1 functions by inducing the proximity of p300/CBP to the E3
ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal
degradation of p300 and CBP.[2][3][4] These proteins are critical coactivators at enhancers,
playing a pivotal role in enhancer-promoter communication through their histone
acetyltransferase (HAT) activity and scaffolding functions.[5] The degradation of p300/CBP
provides a powerful tool to dissect their roles in gene regulation.

The primary application of dCBP-1 in the study of enhancer-promoter communication lies in its
ability to acutely and completely ablate p300/CBP function, an outcome not always achievable
with small molecule inhibitors that may only target a single protein domain.[1][5] By degrading
these key proteins, researchers can investigate the direct consequences on:

o Enhancer Activity and Histone Acetylation: p300/CBP are the principal writers of histone H3
lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[6] Treatment
with dCBP-1 leads to a rapid and near-complete loss of H3K27ac at these regulatory
elements, effectively "silencing" them.[6] This allows for the study of the direct impact of this
histone mark on chromatin accessibility, transcription factor binding, and gene expression.
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o Gene Expression: By ablating enhancer function, dCBP-1 can be used to identify genes that
are critically dependent on p300/CBP-mediated enhancer activity. A prominent example is
the potent downregulation of the oncogene MYC in multiple myeloma cells, which is driven
by a super-enhancer that is highly dependent on p300/CBP.[1][6][7]

o Chromatin Architecture and Accessibility: The loss of p300/CBP and associated histone
acetylation can alter local chromatin structure. Studies using dCBP-1 can elucidate the role
of these factors in maintaining an open and accessible chromatin state at enhancers, which
is permissive for transcription.

e Transcription Factor Interactions: p300/CBP act as scaffolds, mediating interactions between
DNA-binding transcription factors and the basal transcription machinery.[5] dCBP-1 can be
used to study the p300/CBP-dependency of these interactions and their downstream
functional consequences.

dCBP-1 is particularly valuable in cancer research, where dysregulation of enhancer activity is
a common driver of oncogene expression.[3] Its potent cytotoxic effects in cancer cell lines like
multiple myeloma highlight the therapeutic potential of targeting p300/CBP.[3][7]

Data Presentation

Table 1: Efficacy of dCBP-1 in Degrading p300/CBP in
Various Cell Lines
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. . Concentration  Treatment Observed
Cell Line Type Cell Line Name .
Range Duration Effect
) Near-complete
Multiple .
MM1S 10 - 1000 nM 6 hours degradation of
Myeloma
p300/CBP.[7]
Near-complete
Multiple N N p300/CBP
MM1R Not specified Not specified )
Myeloma degradation.[7]
[8]
Near-complete
Multiple N N p300/CBP
KMS-12-BM Not specified Not specified ]
Myeloma degradation.[7]
[8]
Near-complete
Multiple - N p300/CBP
KMS34 Not specified Not specified ]
Myeloma degradation.[7]
[8]
Almost complete
Human Haploid HAP1 10 - 1000 nM 6 hours loss of both CBP
and p300.[7][8]
Almost complete
Human Haploid HAP1 250 nM 1 hour degradation of
p300/CBP.[7]
) Degradation of
Prostate Cancer VCaP Indicated Conc. 4 hours
p300 and CBP.
Abolished
Prostate Cancer LNCaP 10 nM 4 or 24 hours H3K27ac and

H2BNTac marks.

Table 2: Functional Consequences of dCBP-1 Treatment
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Cell Line(s) Treatment Condition Key Finding
) - Potent downregulation of
Multiple Myeloma Not specified ]
oncogenic MYC.[6]
] -~ Near complete loss of H3K27
Multiple Myeloma Not specified )
acetylation.[6]
] N Induction of apoptosis within
Multiple Myeloma Not specified
48-72 hours.[3]
Proteome-wide selective
HAP1 1 uM, 6 hours ]
degradation of p300/CBP.
Strongest inhibitory effects on
LNCaP 10 nM, 4 or 24 hours H2BNTac and H3K27ac

compared to other inhibitors.

Mandatory Visualization
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Caption: Mechanism of dCBP-1 action and its impact on enhancer function.
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Caption: General experimental workflow for studying enhancer-promoter communication using
dCBP-1.

Experimental Protocols
Protocol 1: Cell Culture and Treatment with dCBP-1

o Cell Culture:

o Culture human multiple myeloma (e.g., MM1S) or other desired cell lines in RPMI-1640
medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

o Maintain cells in a humidified incubator at 37°C with 5% CO2.
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o Passage cells every 2-3 days to maintain logarithmic growth.

o dCBP-1 Preparation:

o Prepare a 10 mM stock solution of dCBP-1 in dimethyl sulfoxide (DMSO).

o Store the stock solution at -20°C or -80°C for long-term storage.

o On the day of the experiment, prepare fresh serial dilutions of dCBP-1 in the appropriate
cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 250
nM, 1 pM).

o Prepare a vehicle control with the same final concentration of DMSO as the highest
dCBP-1 concentration used.

e Cell Treatment:

[¢]

Seed cells in multi-well plates at a density appropriate for the specific downstream assay.

[¢]

Allow cells to adhere and resume growth for 24 hours.

[e]

Remove the old medium and add the freshly prepared medium containing the desired
concentrations of dCBP-1 or vehicle control.

[e]

Incubate the cells for the desired treatment duration (e.g., 1, 2, 6, 24, 48, or 72 hours)
depending on the experimental endpoint.

Protocol 2: Western Blotting for p300/CBP Degradation

and Histone Acetylation
e Cell Lysis:

o After treatment, wash the cells once with ice-cold PBS.

o Lyse the cells directly in the plate by adding 1X SDS sample buffer (e.g., for a 6-well plate,
use 100 pl per well).

o Scrape the cells and transfer the lysate to a microcentrifuge tube.
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o Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA protein assay Kit.
e SDS-PAGE and Transfer:

o Normalize the protein concentrations for all samples.

o Boil the samples at 95-100°C for 5 minutes.

o Load equal amounts of protein (e.g., 20-40 pg) onto an SDS-PAGE gel (e.g., 8% gel for
large proteins like p300/CBP).

o Run the gel to separate the proteins by size.
o Transfer the separated proteins to a nitrocellulose or PVDF membrane.
e Immunoblotting:

o Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat
dry milk or BSA in TBS with 0.1% Tween-20 (TBST)).

o Incubate the membrane with primary antibodies against p300, CBP, H3K27ac, and a
loading control (e.g., B-actin or total Histone H3) overnight at 4°C with gentle shaking.

o Wash the membrane three times for 5 minutes each with TBST.

o Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane again three times for 5 minutes each with TBST.
e Detection:

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot using a digital imager or X-ray film.
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Protocol 3: Cell Viability Assay

o Cell Seeding and Treatment:

o Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in
100 pl of medium.

o Incubate for 24 hours.

o Treat the cells with a range of dCBP-1 concentrations and a vehicle control as described
in Protocol 1.

o Incubate for the desired duration (e.g., 72 hours).
e Assay Procedure (using CellTiter-Glo® as an example):

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately
30 minutes.

o Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in
each well (e.g., 100 pl of reagent to 100 pl of medium).

o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a plate reader.
e Data Analysis:
o Subtract the background luminescence (from wells with medium only).

o Normalize the data to the vehicle-treated control cells to determine the percentage of
viability.

o Plot the results to determine the half-maximal inhibitory concentration (IC50).
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Protocol 4: Chromatin Immunoprecipitation (ChiP-seq)
for H3K27ac

¢ Cross-linking and Chromatin Preparation:
o Treat cells with dCBP-1 or vehicle as described in Protocol 1.

o Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a
final concentration of 1% and incubating for 10 minutes at room temperature.

o Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
o Harvest the cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.

o Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA to an
average size of 200-500 bp.

e Immunoprecipitation:
o Pre-clear the chromatin with Protein A/G magnetic beads.

o Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for
H3K27ac.

o Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specific binding.

» Elution and Reverse Cross-linking:
o Elute the chromatin from the beads.
o Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
o Treat with RNase A and Proteinase K to remove RNA and protein.

» DNA Purification and Library Preparation:
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o Purify the ChIP DNA using a DNA purification kit or phenol-chloroform extraction.
o Quantify the purified DNA.

o Prepare a sequencing library from the ChIP DNA and an input control DNA sample.

Sequencing and Data Analysis:
o Sequence the libraries on a next-generation sequencing platform.

o Align the reads to the reference genome, call peaks, and perform differential binding
analysis to identify regions with changes in H3K27ac occupancy upon dCBP-1 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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enhancer-promoter-communication]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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